molecular formula C24H28N2O3 B2384553 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851408-23-6

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2384553
M. Wt: 392.499
InChI Key: AKIUYMRRKQLYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these esters .


Molecular Structure Analysis

The molecular structure of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique and allows for its various applications. The structure of similar compounds, such as quinoline-2,4-diones, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown potent cytotoxic effects against various cancer cell lines. These compounds, derived through reactions involving similar quinoline functionalities, exhibit significant growth inhibitory properties, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Antioxidant and Antibacterial Studies

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antibacterial activities. This research demonstrates the potential of quinoline derivatives in developing new antibacterial agents with additional antioxidant properties (Shankerrao et al., 2013).

Chemical Synthesis and Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation

Ligands based on quinoline structures have been used in rhodium complexes to achieve high enantioselectivities in the hydrogenation of functionalized alkenes. This application underscores the versatility of quinoline derivatives in asymmetric synthesis and their role in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

properties

IUPAC Name

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-4-5-14-29-21-10-8-18(9-11-21)23(27)25-13-12-20-15-19-7-6-16(2)17(3)22(19)26-24(20)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIUYMRRKQLYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.